molecular formula C11H19N3O2 B2750333 5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2164414-82-6

5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2750333
CAS No.: 2164414-82-6
M. Wt: 225.292
InChI Key: FNGGTRGAGMWUOW-UHFFFAOYSA-N
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Description

The compound “5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidines are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The compound also contains a methoxyethyl group and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants involved. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of 1,2,4-oxadiazole derivatives, including those containing piperidine or pyrrolidine rings, to evaluate their antimicrobial properties. For instance, Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These compounds exhibited strong antimicrobial activity, highlighting a structure–activity relationship for these effects (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, Başoğlu et al. (2013) designed, synthesized, and assessed the antimicrobial activities of azole derivatives, including piperidine, piperazine, and morpholine moieties, demonstrating activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anticancer Activity

Research into the anticancer potential of 1,2,4-oxadiazole derivatives has also been explored. For example, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their antimicrobial and anti-proliferative activities. Some derivatives showed potent activity against various cancer cell lines, indicating their promise as anticancer agents (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Molecular Stability and Docking Studies

Molecular docking and stability studies are crucial in understanding the interaction mechanisms of these compounds with biological targets. Karayel (2021) conducted detailed studies on the tautomeric properties, conformations, and mechanism behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their potential anti-cancer activity through molecular docking studies (Karayel, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Further studies could also investigate its synthesis, properties, and mechanism of action.

Properties

IUPAC Name

5-[4-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9-13-10(16-14-9)11(5-8-15-2)3-6-12-7-4-11/h12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGGTRGAGMWUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCNCC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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